2-(p-Chlorophenoxy)-2-methylpropanal

Description

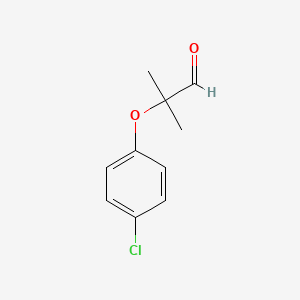

2-(p-Chlorophenoxy)-2-methylpropanal (CAS: 56421-90-0, Molecular formula: C₁₀H₁₁ClOS) is an aldehyde derivative featuring a methyl-substituted propanal backbone and a para-chlorophenoxy group at the 2-position .

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanal |

InChI |

InChI=1S/C10H11ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |

InChI Key |

TZZIYHWRTTUYLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid/Esters

- Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropionic acid): Functional group: Carboxylic acid (COOH). Applications: PPAR agonist, antihyperlipoproteinemic, and herbicide . Melting point: 120–122°C . Reactivity: Forms salts and esters (e.g., clofibrate) for improved bioavailability .

- Clofibrate (Ethyl 2-(p-chlorophenoxy)-2-methylpropionate): Functional group: Ethyl ester. Applications: Lipid-lowering drug, metabolized to clofibric acid . Safety: Requires controlled handling due to reproductive toxicity risks .

- 2-(p-Chlorophenoxy)-2-methylpropanal: Functional group: Aldehyde (CHO). Reactivity: Likely undergoes oxidation to carboxylic acids or reduction to alcohols. Safety: No direct data, but aldehydes generally require ventilation due to irritancy .

Acid Chloride Derivatives

- 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Functional group: Acid chloride (COCl). Applications: Intermediate in synthesizing esters or amides . Reactivity: Highly reactive in nucleophilic acyl substitutions .

Substituent Variations

Halogen Substitution (Cl vs. Br)

- 2-(4-Bromophenyl)-2-methylpropanal: Substituent: Bromine instead of chlorine. Properties: Higher molecular weight (257.1 g/mol vs. Safety: Similar handling precautions as chlorinated analogs due to halogen toxicity .

Sulfur vs. Oxygen in Phenoxy Group

- 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal: Substituent: Sulfanyl (S-) instead of phenoxy (O-).

Structural Modifications with Additional Groups

Silyl-Protected Derivatives

- 2-[2-[tert-Butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal :

Biphenyl Ether Analogs

- 2-[2-(4-Chlorophenoxy)phenyl]acetic acid: Structure: Biphenyl ether with acetic acid moiety. Applications: Potential use in pharmaceuticals or agrochemicals due to aromatic stability .

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 56421-90-0 | C₁₀H₁₁ClOS | 214.71 | Aldehyde | N/A | Research intermediate |

| Clofibric acid | 882-09-7 | C₁₀H₁₁ClO₃ | 214.65 | Carboxylic acid | 120–122 | Hypolipidemic agent |

| Clofibrate | 637-07-0 | C₁₂H₁₅ClO₃ | 242.70 | Ester | N/A | Lipid-lowering drug |

| 2-(4-Bromophenyl)-2-methylpropanal | N/A | C₁₀H₁₁BrOS | 257.1 | Aldehyde | N/A | Research chemical |

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | 5542-60-9 | C₁₀H₁₀Cl₂O₂ | 233.10 | Acid chloride | N/A | Synthetic intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.